4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide
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Overview
Description
4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with a sulfanyl group attached to an oxan-4-ylmethyl moiety, and it is stabilized as a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with an oxan-4-ylmethyl sulfide under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the pyridine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups.
Scientific Research Applications
4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine
- 4-{[(Oxan-4-yl)methyl]sulfanyl}benzene
- 4-{[(Oxan-4-yl)methyl]sulfanyl}thiophene
Uniqueness
4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide is unique due to the presence of both the oxan-4-ylmethyl and sulfanyl groups, which confer distinct chemical properties and reactivity. Its hydrobromide salt form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
4-(oxan-4-ylmethylsulfanyl)pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS.BrH/c1-5-12-6-2-11(1)14-9-10-3-7-13-8-4-10;/h1-2,5-6,10H,3-4,7-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDSQURNJGKDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CSC2=CC=NC=C2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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